1-Ethynyl-2-methoxy-4-nitrobenzene
Description
Significance of Functionalized Nitroaromatic Compounds in Chemical Research
Functionalized nitroaromatic compounds are a cornerstone of modern chemical research due to their vast applications and versatile reactivity. Aromatic nitro compounds are crucial intermediates in the synthesis of a wide array of commercially important substances, including pharmaceuticals, dyes, and agrochemicals. researchgate.net The nitro group (–NO2) is a strong electron-withdrawing group, a property that profoundly influences the chemical behavior of the aromatic ring to which it is attached. nist.gov
This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. mdpi.com Conversely, it activates the ring for nucleophilic aromatic substitution, facilitating the displacement of other substituents on the ring. nist.gov This reactivity makes nitroaromatics versatile precursors for a variety of functionalized aromatic compounds. researchgate.net The transformation of the nitro group itself into other functional groups, most notably amines (–NH2) through reduction, is a fundamental process in synthetic organic chemistry, providing access to anilines which are key components in many pharmaceutical and material science applications. nist.gov
The diverse reactivity of nitro compounds, stemming from the properties of the nitro group, allows for their use in constructing complex molecular frameworks and libraries of compounds for developing new functional materials. google.com
Role of Ethynyl (B1212043) and Methoxy (B1213986) Moieties in Modulating Molecular Properties and Reactivity
The methoxy group is an oxygen-containing functional group that can significantly influence a molecule's physical and chemical properties. chemicalbook.com Its effect on the aromatic ring is complex, acting as an electron-donating group through resonance (due to the lone pairs on the oxygen atom) and as an electron-withdrawing group through induction (due to the electronegativity of the oxygen atom). nih.gov The position of the methoxy group on the ring is critical; it is generally considered an electron-donating group when at the para position and an electron-withdrawing group at the meta position. researchgate.net In the case of 1-Ethynyl-2-methoxy-4-nitrobenzene, the methoxy group is ortho to the ethynyl group and meta to the powerful electron-withdrawing nitro group, leading to a nuanced electronic environment on the aromatic ring. Methoxy groups can also participate in hydrogen bonding, affecting properties like solubility and intermolecular interactions. chemicalbook.com
The ethynyl group , with its carbon-carbon triple bond, is a rigid, linear functional group that has found extensive use in medicinal chemistry and materials science. missouristate.edu It is recognized as a versatile building block and can act as a bioisostere for other chemical groups. missouristate.edu The terminal alkyne C–H bond is weakly acidic, allowing the ethynyl group to act as a hydrogen-bond donor. nih.govsigmaaldrich.com Simultaneously, the π-electron density of the triple bond allows it to function as a hydrogen-bond acceptor. nih.govsigmaaldrich.com These interactions are crucial in directing how molecules arrange themselves in the solid state, influencing crystal packing and polymorphism. sigmaaldrich.com The Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds, frequently utilizes terminal alkynes, highlighting the synthetic utility of the ethynyl group in constructing more complex molecules. wikipedia.orglibretexts.org
Overview of Academic Research Perspectives on this compound
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, academic interest in this molecule and its analogues can be inferred from studies on similarly substituted nitrobenzenes. The primary research perspectives appear to revolve around its synthesis, structural characterization, and potential as a precursor for more complex molecular systems.
From a synthetic standpoint, the molecule is readily accessible through standard organic reactions. A plausible and widely used method for its synthesis would be the Sonogashira coupling of a terminal alkyne with a suitably substituted aryl halide, such as 2-iodo-1-methoxy-4-nitrobenzene. wikipedia.orglibretexts.orgrsc.org
Research on related compounds, such as 1-ethynyl-2-nitrobenzene (B95037), has focused on their single-crystal X-ray structures to understand the intramolecular and intermolecular forces at play. researchgate.netmissouristate.edu These studies reveal that the nitro group often interacts with the adjacent ethynyl group, leading to a planar arrangement and specific intermolecular hydrogen bonding patterns. missouristate.edu It is reasonable to expect that this compound would exhibit similar structural features, with the methoxy group further influencing the crystal packing.
The combination of the reactive ethynyl group and the reducible nitro group makes this compound a promising intermediate for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals. For instance, the reduction of the nitro group to an amine, followed by an intramolecular cyclization involving the ethynyl group, could lead to the formation of indole (B1671886) or quinoline (B57606) derivatives. The functionalization of the ethynyl group itself, through reactions like click chemistry or further coupling reactions, opens avenues for creating advanced materials with specific electronic or optical properties.
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZORHPOENKIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296934 | |
| Record name | 1-Ethynyl-2-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-10-1 | |
| Record name | 1-Ethynyl-2-methoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-2-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1 Ethynyl 2 Methoxy 4 Nitrobenzene
Chemical Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the other substituents. Its transformations are a key aspect of the chemistry of 1-ethynyl-2-methoxy-4-nitrobenzene.
Reduction Reactions to Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation, yielding 4-ethynyl-3-methoxyaniline. This reaction can be achieved through various methods, including catalytic hydrogenation and chemoselective reduction using different reagents.
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. aidic.it In the context of this compound, this process typically involves the use of a metal catalyst, such as nickel or palladium, and a source of hydrogen. The reaction proceeds through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final aniline (B41778) product. aidic.it The general sequence for the hydrogenation of a nitroarene is illustrated below. aidic.it
Nitrobenzene (B124822) → Nitrosobenzene → Phenylhydroxylamine → Aniline
The specific conditions for the catalytic hydrogenation of this compound, such as temperature, pressure, and catalyst choice, would be optimized to ensure high yield and selectivity, minimizing side reactions that could affect the sensitive ethynyl (B1212043) group.
Given the presence of the reducible ethynyl group, chemoselective reduction of the nitro group is crucial. Various reagents can achieve this selectivity, preserving the triple bond. Common reducing agents for this purpose include metals in acidic media, such as iron, zinc, or tin, and metal salts like tin(II) chloride.
The reductive hydration of 1-ethynyl-2-nitrobenzenes to 2'-aminoacetophenones has been described using a range of common reducing agents. researchgate.net This indicates that the selective reduction of the nitro group in the presence of the alkyne is a feasible and studied transformation.
Influence of Nitro Group as Electron-Withdrawing Moiety
The electron-withdrawing nature of the nitro group can be quantified and compared to other substituents, and its effect is modulated by the presence of other groups on the ring. researchgate.net For instance, the presence of an electron-donating group can enhance the electron-accepting character of the nitro group. researchgate.net In the solid state, the nitro group of 1-ethynyl-2-nitrobenzene (B95037) is nearly coplanar with the benzene (B151609) ring, allowing for maximal resonance delocalization. researchgate.netmissouristate.edu This coplanarity is also observed in related structures. missouristate.edu The interaction between the nitro group and the proximal alkyne through intramolecular hydrogen bonding is also a noted structural feature. researchgate.netmissouristate.edu
Reactions Involving the Ethynyl Moiety
The ethynyl group is a versatile functional group that can participate in a variety of reactions, most notably cycloadditions.
Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
The terminal alkyne of this compound is a prime candidate for cycloaddition reactions. wikipedia.org Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click" reaction, known for its reliability and high efficiency in forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.govrsc.org
The CuAAC reaction is highly regioselective, exclusively producing the 1,4-isomer, in contrast to the uncatalyzed thermal reaction which yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism involves the formation of a copper(I) acetylide intermediate. nih.govrsc.org The reaction is generally tolerant of a wide range of functional groups, making it a powerful tool in various fields of chemistry. nih.govrsc.org The reactivity of the alkyne in CuAAC can be influenced by electronic factors; for example, alkynes conjugated with electron-withdrawing groups can exhibit enhanced reactivity. nih.gov
Recent advancements have seen the development of highly active polynuclear copper(I) catalysts that can facilitate the CuAAC reaction at very low catalyst loadings and under mild, solvent-free conditions. acs.orgunizar.es These catalysts have been shown to be effective for a range of azides and alkynes. acs.orgunizar.es
Below is an interactive data table summarizing the key reactions of this compound.
| Reaction Type | Functional Group Involved | Reagents/Conditions | Product Type |
| Catalytic Hydrogenation | Nitro Group | H₂, Metal Catalyst (e.g., Ni, Pd) | Amino Derivative |
| Chemoselective Reduction | Nitro Group | Fe/HCl, SnCl₂ | Amino Derivative |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ethynyl Moiety | Azide, Cu(I) Catalyst | 1,2,3-Triazole |
| Photoinduced Reductive [4+2] Cycloaddition | Nitroarene | Alkene, Light | Dihydro-1,2-oxazine |
Oxidative Transformations of the Alkyne
The ethynyl group of this compound is susceptible to various oxidative transformations, which can lead to the formation of different functional groups depending on the reagents and reaction conditions. Common oxidative reactions for alkynes include cleavage of the triple bond.
Powerful oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄), can cleave the carbon-carbon triple bond. Ozonolysis of an alkyne, followed by a workup with water, typically yields two carboxylic acids. In the case of a terminal alkyne like this compound, this would result in the formation of 2-methoxy-4-nitrobenzoic acid and formic acid (which may be further oxidized to carbon dioxide).
| Oxidizing Agent | Typical Products |
|---|---|
| Ozone (O₃), followed by H₂O | 2-methoxy-4-nitrobenzoic acid + CO₂ |
| Potassium permanganate (KMnO₄) | 2-methoxy-4-nitrobenzoic acid |
Recent studies have also explored the use of photoexcited nitroarenes as surrogates for ozone in the oxidative cleavage of alkenes. researchgate.netscispace.com This methodology involves a radical [3+2] cycloaddition, which could potentially be applied to alkynes, offering a milder alternative to traditional ozonolysis. researchgate.net
Hydration and Hydrofunctionalization Reactions
The hydration of the alkyne in this compound is an important transformation that typically results in the formation of a ketone. This reaction is generally catalyzed by mercury salts in the presence of aqueous acid (oxymercuration-demercuration) or can be achieved through hydroboration-oxidation.
The presence of the nitro group ortho to the ethynyl substituent is known to enhance the rate of hydration. researchgate.netmissouristate.edu This is attributed to the electron-withdrawing nature of the nitro group, which polarizes the alkyne and facilitates nucleophilic attack by water. The reaction follows Markovnikov's rule, where the initial attack of water occurs at the more substituted carbon of the alkyne, leading to an enol intermediate that tautomerizes to the corresponding methyl ketone. libretexts.org
Conversely, hydroboration-oxidation provides a route to the anti-Markovnikov addition product. The use of a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, is necessary to prevent double addition to the alkyne. libretexts.org This reaction sequence yields an aldehyde after tautomerization of the enol intermediate.
| Reaction | Reagents | Regioselectivity | Product |
|---|---|---|---|
| Hydration | H₂SO₄, H₂O, HgSO₄ | Markovnikov | 2-methoxy-4-nitroacetophenone |
| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Anti-Markovnikov | (2-methoxy-4-nitrophenyl)acetaldehyde |
Aromatic Ring Reactivity
The reactivity of the benzene ring in this compound is significantly influenced by its three substituents.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring dictate the position of the incoming electrophile. openstax.org The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. organicchemistrytutor.comlumenlearning.com The nitro group (-NO₂) is a strong deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. minia.edu.eglibretexts.org The ethynyl group (-C≡CH) is generally considered a weakly deactivating group and directs incoming electrophiles to the meta position due to its electron-withdrawing inductive effect. rsc.org
The positions open for substitution are C-3, C-5, and C-6. The powerful activating effect of the methoxy group is the dominant factor, directing incoming electrophiles to its ortho (C-3) and para (C-5, which is already substituted by the nitro group) positions. The nitro group directs to its meta positions (C-3 and C-5). The ethynyl group directs to its meta position (C-3). Therefore, the directing effects of all three groups converge, making the C-3 and C-5 positions the most likely sites for electrophilic attack. However, since C-5 is sterically hindered by the adjacent nitro group, substitution at C-3 is generally favored. The activating methoxy group will likely overpower the deactivating effects of the nitro and ethynyl groups, making the ring more reactive than nitrobenzene but less reactive than anisole (B1667542). organicchemistrytutor.com
| Substituent | Position | Electronic Effect | Directing Preference |
|---|---|---|---|
| -OCH₃ | C-2 | Activating (Resonance) | Ortho (C-3), Para (C-5) |
| -NO₂ | C-4 | Deactivating (Inductive & Resonance) | Meta (C-3, C-5) |
| -C≡CH | C-1 | Weakly Deactivating (Inductive) | Meta (C-3, C-5) |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (NAS) typically requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comlibretexts.org The electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. nih.govlibretexts.org
In this compound, there is no inherent leaving group. However, if a halogen atom were present, for instance at the C-1 position (1-halo-2-methoxy-4-nitrobenzene), the nitro group at the para position would strongly activate the ring towards NAS. libretexts.orgyoutube.com A nucleophile would readily displace the halogen. There is also the possibility, under forcing conditions, for the nitro group itself to act as a leaving group, although this is less common. acs.org The presence of the electron-donating methoxy group would slightly disfavor this reaction compared to a molecule without it.
Interplay of Substituent Effects (Ethynyl, Methoxy, Nitro) on Reaction Outcomes
The reactivity of this compound is a clear demonstration of the competitive and cooperative effects of its substituents.
Methoxy Group (-OCH₃): As a strong electron-donating group through resonance and electron-withdrawing through induction, its resonance effect dominates, making it a powerful activating group and ortho, para-director in EAS. organicchemistrytutor.comlibretexts.org In NAS, its electron-donating nature would be deactivating.
Nitro Group (-NO₂): This is a potent electron-withdrawing group through both resonance and induction, making it a strong deactivator and meta-director in EAS. minia.edu.eglibretexts.org Conversely, it is a strong activator for NAS when positioned ortho or para to a leaving group. youtube.com
For electrophilic aromatic substitution , the activating and ortho, para-directing methoxy group has the most significant influence, directing the reaction to the C-3 position. The deactivating nitro and ethynyl groups also direct to this position, albeit as a meta-director. This alignment of directing effects, despite the opposing nature of the substituents' activating/deactivating character, leads to a predictable regiochemical outcome. libretexts.orgorganicchemistrytutor.com
For reactions at the alkyne , the electron-withdrawing nitro group enhances the rate of hydration by making the alkyne more electrophilic. researchgate.netmissouristate.edu The methoxy group, being electron-donating, would have a slight counteracting effect, but the influence of the ortho-nitro group is expected to be more pronounced.
In the context of nucleophilic aromatic substitution , the powerful electron-withdrawing nitro group is essential. masterorganicchemistry.comlibretexts.org If a suitable leaving group were present, the nitro group's ability to stabilize the Meisenheimer complex would be the key factor driving the reaction forward, with the methoxy and ethynyl groups playing secondary roles. libretexts.org
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
While specific ¹³C NMR data for 1-Ethynyl-2-methoxy-4-nitrobenzene is not widely available in published literature, ¹H NMR data has been reported. A patent for aryl amide kinase inhibitors describes the synthesis of this compound and reports its ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃). google.com
The observed chemical shifts (δ) in the ¹H NMR spectrum are as follows: a doublet of doublets at 7.80 ppm (J=8.4, 2.1 Hz), a doublet at 7.73 ppm (J=2.0 Hz), a doublet at 7.58 ppm (J=8.3 Hz), a singlet at 3.99 ppm, and a singlet at 3.53 ppm. google.com These signals correspond to the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton, respectively.
For comparative purposes, the ¹H NMR and ¹³C NMR data for the related compound 1-ethynyl-4-nitrobenzene (B13769) in CDCl₃ show characteristic signals for the aromatic and acetylenic protons and carbons. rsc.org
Table 1: ¹H and ¹³C NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) |
| This compound | ¹H | 7.80 (dd), 7.73 (d), 7.58 (d), 3.99 (s), 3.53 (s) google.com |
| 1-Ethynyl-4-nitrobenzene | ¹H | 8.19 (dt), 7.64 (dt), 3.36 (s) rsc.org |
| 1-Ethynyl-4-nitrobenzene | ¹³C | Not explicitly provided in the search results. |
This table is interactive. Click on the headers to sort the data.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Detailed experimental Infrared (IR) and Raman spectroscopy data for this compound are not readily found in the available literature. However, the IR spectrum of the related compound 1-ethynyl-4-nitrobenzene has been documented. nist.gov The gas-phase IR spectrum of 1-ethynyl-4-nitrobenzene is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov
For other related compounds, such as 1-methoxy-4-(phenylethynyl)benzene , the IR spectrum shows characteristic peaks for the C-H, C=C, and C-O stretching and bending vibrations. rsc.org Similarly, the IR spectrum of 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene displays bands corresponding to its various functional groups. rsc.org
Electronic Spectroscopy (UV-Visible Absorption and Photoluminescence)
Specific UV-Visible absorption and photoluminescence data for this compound are not extensively reported. However, the UV-Vis absorption spectra of related nitroaromatic compounds like nitrobenzene (B124822) and various nitrophenols have been studied, showing absorption maxima at wavelengths greater than 290 nm. researchgate.net The absorption spectrum of 1-methoxy-4-nitrobenzene , a structurally similar compound, has also been recorded. nist.gov
Photoluminescence data for this compound is not available in the searched literature.
Mass Spectrometry (High-Resolution Mass Spectrometry)
While a specific high-resolution mass spectrometry (HRMS) report for this compound was not found, the PubChem database lists its exact mass as 177.042593085 Da. nih.gov For the related compound 1-ethynyl-4-nitrobenzene , the NIST Chemistry WebBook provides its mass spectrum (electron ionization). nist.gov Additionally, HRMS data is available for derivatives of this compound, confirming their elemental composition. rsc.org
X-ray Crystallography for Molecular Structure Elucidation
There are no published X-ray crystallography studies specifically for this compound in the provided search results. Therefore, detailed information on its crystal structure, such as space group, unit cell dimensions, and atomic coordinates, is not available.
Computational and Theoretical Studies on 1 Ethynyl 2 Methoxy 4 Nitrobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)mdpi.comresearchgate.netmdpi.com
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules like 1-Ethynyl-2-methoxy-4-nitrobenzene. researchgate.net DFT calculations can predict a wide array of molecular properties, from optimized geometries to electronic structures and spectroscopic parameters. researchgate.netunpatti.ac.id
Geometry Optimization and Conformational Analysismdpi.comresearchgate.net
The first step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process seeks the minimum energy conformation of the molecule. For substituted benzenes, the planarity of the benzene (B151609) ring is a key feature, though substituents can introduce distortions. unpatti.ac.id
The methoxy (B1213986) (-OCH3) group is known to have a rotational degree of freedom around the C-O bond. Computational studies on anisole (B1667542) (methoxybenzene) and its derivatives have shown that the planar conformer is generally preferred. rsc.org However, steric hindrance from adjacent substituents can favor a twisted or even perpendicular conformation. rsc.org In the case of this compound, the ethynyl (B1212043) group at the ortho position relative to the methoxy group would likely introduce some steric strain, potentially leading to a non-planar arrangement of the methoxy group with respect to the benzene ring.
The nitro (-NO2) group also exhibits some rotational flexibility. However, theoretical calculations on nitrobenzene (B124822) have indicated that the planar conformation, where the nitro group lies in the same plane as the benzene ring, is the most stable. researchgate.net This planarity is often attributed to resonance effects. The ethynyl (–C≡CH) group is linear and would extend from the benzene ring.
Therefore, the optimized geometry of this compound, as predicted by DFT calculations, would likely feature a largely planar benzene ring with the nitro group also in the plane. The methoxy group's orientation would be a result of the balance between electronic stabilization from conjugation with the ring and steric repulsion from the adjacent ethynyl group.
Table 1: Predicted General Geometric Trends for this compound
| Parameter | Predicted Characteristic | Rationale Based on Similar Compounds |
| Benzene Ring | Largely planar | Common for substituted benzenes. unpatti.ac.id |
| Nitro Group Orientation | Co-planar with the ring | Energetically favorable for nitrobenzene. researchgate.net |
| Methoxy Group Orientation | Potentially twisted from the plane | Steric hindrance from the ortho-ethynyl group. rsc.org |
| Ethynyl Group | Linear | Intrinsic geometry of the C≡C triple bond. |
Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potentials)mdpi.com
The electronic character of this compound is dictated by the interplay of its three substituent groups. The nitro group is a strong electron-withdrawing group, both through induction and resonance. nih.gov Conversely, the methoxy group is an electron-donating group through resonance, while the ethynyl group's effect can be more complex, often acting as a weak electron-withdrawing group.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. acs.org For nitrobenzene derivatives, the LUMO is typically localized on the nitro group and the benzene ring, indicating that these are the sites susceptible to nucleophilic attack. unpatti.ac.idresearchgate.net The presence of the electron-donating methoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing nitro and ethynyl groups would lower the energy of the LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is expected to be influenced by the combined electronic effects of the substituents. researchgate.net
Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com For substituted benzenes, the MESP is a powerful indicator of substituent effects and sites for electrophilic or nucleophilic attack. rsc.org
In this compound, the most negative potential would be anticipated around the oxygen atoms of the nitro group, a characteristic feature of nitroaromatic compounds. acs.org The electron-donating methoxy group would increase the negative potential over the ortho and para positions relative to it, while the electron-withdrawing nitro group would create a region of positive potential on the aromatic ring, particularly at the positions ortho and para to it. mdpi.comnih.gov The MESP would thus present a complex topology reflecting the push-pull nature of the substituents.
Prediction of Spectroscopic Parametersmdpi.com
DFT calculations are widely used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the identification and characterization of compounds.
Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be correlated with experimental IR spectra. For this compound, characteristic vibrational modes would be expected for each functional group. Nitroaromatic compounds typically show strong asymmetric and symmetric stretching vibrations for the N-O bonds in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.com The C≡C stretch of the ethynyl group would appear around 2100 cm⁻¹, and the ≡C-H stretch would be observed near 3300 cm⁻¹. The C-O stretching of the methoxy group would also have characteristic bands.
Table 2: Predicted Characteristic IR Absorption Ranges for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1550–1475 orgchemboulder.comspectroscopyonline.com |
| Nitro (-NO₂) | Symmetric Stretch | 1360–1290 orgchemboulder.comspectroscopyonline.com |
| Ethynyl (-C≡CH) | C≡C Stretch | ~2100 |
| Ethynyl (-C≡CH) | ≡C-H Stretch | ~3300 |
| Methoxy (-OCH₃) | C-O Stretch | ~1250 and ~1040 |
| Aromatic Ring | C=C Stretches | 1600–1450 |
| Aromatic Ring | C-H Bends | 900–675 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. rsc.org The electron-withdrawing nitro group would cause the aromatic protons and carbons near it to be deshielded, shifting their signals to a higher ppm value. orgchemboulder.com The electron-donating methoxy group would cause shielding of the ortho and para protons relative to it. The chemical shift of the methoxy protons would appear as a singlet, while the acetylenic proton would also be a singlet in a characteristic region.
Analysis of Intermolecular and Intramolecular Interactions
The structure and properties of this compound are influenced by both intramolecular and intermolecular interactions.
Intramolecular Interactions: As discussed in the conformational analysis, steric hindrance between the ortho-substituted ethynyl and methoxy groups is a significant intramolecular interaction. There could also be weak hydrogen bonding interactions, for instance, between the acetylenic proton and an oxygen atom of the nitro group, which would influence the conformational preference.
Intermolecular Interactions: In the solid state, intermolecular interactions would govern the crystal packing. Anion-π interactions, where an electron-rich anion interacts with the electron-deficient π-system of an aromatic ring, are a known phenomenon for nitrobenzenes. acs.org The electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to such interactions. Furthermore, hydrogen bonding involving the acetylenic proton and the oxygen atoms of the nitro group of a neighboring molecule could be a significant factor in the crystal lattice.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the calculation of activation barriers and the characterization of transition states. nih.gov
For this compound, several types of reactions could be computationally explored. For instance, in electrophilic aromatic substitution, the directing effects of the substituents would be critical. The methoxy group is an ortho-, para-director, while the nitro and ethynyl groups are meta-directors. The outcome of such a reaction would depend on the interplay of these directing effects and the reaction conditions. DFT calculations could model the potential energy surface for the attack of an electrophile at different positions on the ring, identifying the most likely transition states and products. ijrti.org
Similarly, nucleophilic aromatic substitution could be investigated. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack. Computational studies on the addition of nucleophiles to nitroarenes have shown that DFT methods can provide reliable predictions of relative reaction rates. nih.gov The decomposition pathways of nitroaromatic compounds have also been studied using DFT, revealing that the carbon-nitro bond dissociation is a key step. nih.gov Such studies could be applied to this compound to understand its thermal stability and decomposition mechanisms.
Advanced Applications in Materials Science and Engineering
Utilization in Conjugated Polymer Synthesis
The synthesis of substituted polyacetylenes is a significant area of research due to their potential applications in various fields, including as conductive materials and in optical devices. The polymerization of phenylacetylene (B144264) and its derivatives is often accomplished using transition metal catalysts, with rhodium-based catalysts being particularly effective for achieving controlled, living polymerizations of monosubstituted acetylenes. researchgate.netnih.govunl.edu These catalyst systems demonstrate a tolerance to a variety of functional groups, which is crucial when dealing with monomers like 1-ethynyl-2-methoxy-4-nitrobenzene that possess both electron-donating and electron-withdrawing substituents. researchgate.net
The presence of substituents on the phenyl ring, such as the methoxy (B1213986) and nitro groups in this compound, can significantly influence the polymerization process and the properties of the resulting polymer. The electronic effects of these substituents can alter the reactivity of the monomer and the stereoregularity of the polymer chain. researchgate.net For instance, rhodium complexes have been shown to effectively catalyze the polymerization of ring-substituted phenylacetylenes to produce high molecular weight, stereoregular polymers. nih.gov
While direct research on the polymerization of this compound is not extensively documented in publicly available literature, the general principles of substituted acetylene (B1199291) polymerization suggest its potential as a monomer. The resulting polymer, poly(2-methoxy-4-nitrophenylacetylene), would possess a conjugated backbone with pendant phenyl rings functionalized with donor and acceptor groups, a structure that is of interest for its potential electronic and photophysical properties.
Development of Optoelectronic Materials (e.g., for OLEDs)
Conjugated polymers are at the forefront of research for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) due to their tunable electronic and photoluminescent properties. The performance of these materials is intrinsically linked to their molecular structure, including the nature of the repeating units and any pendant functional groups.
Polymers derived from substituted phenylacetylenes have been investigated for their electro-optical and electrochemical properties. For example, poly(phenylacetylene) itself has a band gap of around 2.51 eV and exhibits photoluminescence. researchgate.net The introduction of substituents like the methoxy and nitro groups onto the phenyl ring of the monomer, as in this compound, is a strategy to modulate these properties. The electron-donating methoxy group and the electron-withdrawing nitro group can create a "push-pull" system within each monomer unit, which can lead to intramolecular charge transfer characteristics. This can influence the polymer's absorption and emission spectra, as well as its charge transport capabilities.
The photophysical properties of materials containing nitroaromatic compounds have been a subject of study. For instance, porphyrins substituted with nitro groups have been shown to exhibit short singlet lifetimes and solvent-dependent emission spectra, consistent with the formation of an intramolecular charge transfer state. nih.gov While specific data for poly(2-methoxy-4-nitrophenylacetylene) is scarce, the principles from related systems suggest that it could be a material with interesting photophysical behaviors relevant to optoelectronics. The design of polymers for optoelectronic applications often focuses on tuning the energy levels (HOMO and LUMO) and the band gap to optimize performance in devices like OLEDs. researchgate.net
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linker. nih.govunl.edu The ethynyl (B1212043) group of this compound can be a reactive site for post-synthetic modification or for direct incorporation into the framework structure, although the latter is less common for terminal alkynes without additional coordinating groups.
A more likely route for the integration of the functionalities of this compound into MOFs is through the use of a related ligand that contains appropriate coordinating groups, such as carboxylic acids or nitrogen heterocycles, in addition to the nitro and methoxy substituents. The nitro group itself can be a functional group of interest within a MOF. researchgate.net MOFs containing nitro groups have been explored for applications in adsorption and catalysis, where the polar nitro group can enhance interactions with guest molecules like CO2. researchgate.net
The synthesis of MOFs typically involves the self-assembly of metal ions and organic ligands in solution. nih.gov The design and synthesis of functional MOFs can be achieved by carefully selecting ligands with desired functionalities. unl.edu While there are no specific reports on the use of this compound as a primary ligand in MOF synthesis, the broader field of MOF research indicates the potential for incorporating such functionalized aromatic systems to create materials with tailored properties for applications in gas storage, separation, and sensing. bohrium.com
Exploration of Electronic and Structural Properties for Novel Material Design
The electronic and structural properties of this compound are of fundamental interest for the design of new materials. The interplay between the electron-donating methoxy group, the electron-withdrawing nitro group, and the π-system of the benzene (B151609) ring and ethynyl group creates a unique electronic landscape.
Computational methods like Density Functional Theory (DFT) are powerful tools for investigating the molecular structure, electronic properties, and vibrational spectra of such molecules. globalresearchonline.netnih.gov Studies on related molecules, such as 1,2,3-trichloro-4-nitrobenzene, have used DFT to analyze the optimized geometry, bond lengths, and bond angles, revealing distortions in the benzene ring due to the presence of bulky and electronegative substituents. globalresearchonline.net Similar computational studies on this compound would provide insights into its planarity, the electronic distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting its behavior in polymerization reactions and the properties of any resulting materials.
The crystal structure of substituted benzenes is influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov In the case of molecules with nitro groups, C-H···O interactions are often observed. nih.gov The crystal packing of this compound would determine the bulk properties of the material in the solid state. Understanding these interactions is crucial for crystal engineering and designing materials with specific solid-state properties.
Applications in Medicinal Chemistry and Biological Sciences
Exploration as a Chemical Scaffold for Pharmaceutical Development
The structure of 1-Ethynyl-2-methoxy-4-nitrobenzene is built upon a nitroaromatic core, a scaffold that is highly valued in pharmaceutical development. Nitroaromatic compounds are a significant class of therapeutic agents with a broad spectrum of pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities. scielo.brresearchgate.net The nitro group (NO₂) is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, which can be pivotal for interactions with biological receptors like proteins and enzymes. scielo.brnih.gov
The inclusion of a methoxy (B1213986) group (-OCH₃) further diversifies its potential. The methoxy group is prevalent in numerous approved drugs and is known to favorably modulate ligand-target binding, physicochemical characteristics, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govresearchgate.net It can enhance binding affinity without significantly increasing lipophilicity, a common challenge in drug design. tandfonline.com The methyl portion can engage in van der Waals or lipophilic interactions within protein pockets, while the oxygen atom can act as a hydrogen bond acceptor. tandfonline.com
The terminal ethynyl (B1212043) group (C≡CH) is another key feature, providing structural rigidity and a site for further chemical modification. This combination of a proven bioactive scaffold (nitroaromatic), a modulator of physicochemical properties (methoxy), and a versatile chemical handle (ethynyl) makes this compound an attractive starting point for the synthesis of new bioactive molecules. nih.gov
Investigation of Antimicrobial Properties of Nitroaromatic Derivatives
A primary area of investigation for compounds like this compound is in the field of antimicrobials. Nitroaromatic compounds have a long history of use against a wide range of pathogens, including bacteria, fungi, and protozoa. researchgate.netnih.gov Their mechanism of action is often linked to the reductive bioactivation of the nitro group. scielo.br
Inside microbial cells, host-specific enzymes called nitroreductases can reduce the nitro group to form highly reactive intermediates, such as a nitro anion radical (NO₂⁻). nih.govnih.gov These reactive species can induce significant cellular damage by causing oxidative stress and interacting with crucial cellular macromolecules like DNA, leading to cell death. nih.gov This mechanism is effective against various Gram-positive and Gram-negative bacteria. scielo.br
Several prominent antimicrobial drugs are based on a nitroaromatic scaffold, demonstrating the viability of this chemical class.
| Nitroaromatic Drug | Chemical Class | Primary Application | Mechanism Highlight |
|---|---|---|---|
| Metronidazole | 5-Nitroimidazole | Antibacterial (anaerobes), Antiprotozoal | Reductive activation generates reactive radicals that disrupt DNA. nih.gov |
| Nitrofurantoin | Nitrofuran | Antibacterial (urinary tract infections) | Bacterial nitroreductases create reactive intermediates that inhibit multiple cellular processes. |
| Benznidazole | 2-Nitroimidazole | Antiparasitic (Chagas disease) | Generates reactive species upon reduction, leading to parasite damage. researchgate.net |
The presence of the nitro group in this compound suggests it could be a substrate for microbial nitroreductases, making it a candidate for development as a novel antimicrobial agent. Further derivatization, potentially using the ethynyl group, could be used to optimize its selectivity and potency against specific pathogens, including multidrug-resistant strains. nih.gov
Assessment of Anticancer Potential and Cytotoxic Mechanisms
The structural motifs within this compound are also associated with anticancer activity. Nitroaromatic compounds have been investigated for their potential as antineoplastic agents. nih.gov Furthermore, the methoxy group is a common feature in many natural and synthetic compounds exhibiting significant cytotoxicity against cancer cells. mdpi.com
For example, studies on methoxy-substituted flavonoids and 1,3,4-thiadiazoles have shown that the position and number of methoxy groups can be critical for their cytotoxic effects on various cancer cell lines, including breast cancer. mdpi.comnih.gov The methoxy group can promote cytotoxic activity by influencing ligand-protein binding mechanisms and activating downstream signaling pathways that lead to cell death. mdpi.com
The cytotoxic potential of nitroaromatic compounds can also be linked to their ability to be reduced in the hypoxic (low oxygen) environments characteristic of solid tumors. This selective activation can lead to targeted cell killing. However, it is also important to note that some nitroaromatic compounds have shown carcinogenic potential in animal studies, a factor that requires careful evaluation in drug development. industrialchemicals.gov.au For example, the related compound 1-methoxy-4-nitrobenzene has been shown to cause tumors in rodents. industrialchemicals.gov.au
| Compound Class/Example | Cancer Cell Line | Key Finding | Reference |
|---|---|---|---|
| 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Showed high cytotoxic activity with an IC₅₀ value of 6.6 µM. | nih.gov |
| Chrysosplenetin (Methoxyflavone) | MCF-7 (Breast) | Effectively induced cancer cell death with a strong IC₅₀ value of 0.3 μM. | mdpi.com |
| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | T47D (Breast) | Showed weak activity with an IC₅₀ value of 353.038 µg/mL. | uin-malang.ac.id |
Given these precedents, this compound serves as a scaffold for designing novel anticancer agents. Its cytotoxic mechanisms could potentially involve dual actions: reductive activation of the nitro group in hypoxic tumor regions and interactions mediated by the methoxy-substituted phenyl ring with specific anticancer targets.
Studies on Molecular Interactions with Biological Targets (e.g., Enzymes)
The biological activity of this compound is fundamentally dependent on its interactions with biological macromolecules, particularly enzymes. The nitroaromatic group is a known substrate for a class of enzymes called nitroreductases, which are found in both microorganisms and mammalian cells, including cancer cells. researchgate.netnih.gov The bioactivation of many nitroaromatic drugs is a critical step in their mechanism of action and is entirely enzyme-dependent. scielo.br
The methoxy group plays a subtle but significant role in molecular interactions. It can influence how a molecule fits into a protein's binding pocket and its electronic character. researchgate.nettandfonline.com While not a strong hydrogen bond donor or acceptor, the oxygen atom can participate in hydrogen bonding, and the methyl group can form favorable van der Waals contacts in hydrophobic pockets, collectively enhancing binding affinity. tandfonline.com In many approved drugs, the methoxy group is strategically positioned to optimize these interactions with target proteins. nih.gov
The ethynyl group, being a rigid and linear moiety, can also direct the orientation of the molecule within a binding site. Its high electron density can lead to specific interactions with amino acid residues. Therefore, the combined functionalities of this compound suggest it could be designed to interact with specific enzyme targets, such as bacterial nitroreductases for antimicrobial applications or kinases and other enzymes implicated in cancer.
Strategies for Bioconjugation and Molecular Probe Design
The terminal ethynyl group makes this compound particularly valuable for applications in bioconjugation and the design of molecular probes. The ethynyl group is a key component in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. lumiprobe.cominterchim.com This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linking of an alkyne-containing molecule (like this compound) to an azide-modified biomolecule, such as a protein, nucleic acid, or cell surface. lumiprobe.comresearchgate.net
This strategy can be used to:
Develop Molecular Probes: The compound could be attached to a reporter molecule (e.g., a fluorescent dye) to create a probe for imaging biological processes. For instance, nitroimidazole-based probes are used for imaging hypoxic tissues in tumors. nih.gov
Create Targeted Drug Conjugates: By linking the compound to a targeting ligand (e.g., a peptide that binds to a cancer cell receptor), it could be delivered specifically to a desired site of action.
Immobilize on Surfaces: The molecule can be "clicked" onto solid supports for use in biochemical assays or purification. lumiprobe.com
The process involves introducing an azide (B81097) group into a biological target and then reacting it with the ethynyl group of the compound. The result is a stable triazole linkage. researchgate.netaxispharm.com
| Click Chemistry Partner 1 | Click Chemistry Partner 2 | Key Feature | Application Example |
|---|---|---|---|
| Terminal Alkyne (e.g., from this compound) | Azide-modified biomolecule | Highly specific and efficient covalent bond formation (CuAAC). lumiprobe.com | Labeling proteins or DNA with fluorescent dyes or other tags. axispharm.com |
| Strain-promoted Alkyne (e.g., DBCO) | Azide-modified biomolecule | Copper-free click chemistry, suitable for living cells. interchim.com | In vivo cell tracking and imaging. |
| 17α-Ethynylestradiol | Azido-peptide | Forms a bioconjugate linking a hormone to a peptide for interaction studies. researchgate.net | Studying hormone-enzyme interactions. |
The versatility of the ethynyl group for bioconjugation, combined with the potential bioactivity of the nitro-methoxy-phenyl core, positions this compound as a multifunctional tool for chemical biology and the development of advanced diagnostics and therapeutics.
Catalysis and Synthetic Utility of 1 Ethynyl 2 Methoxy 4 Nitrobenzene Precursors
Role in Transition-Metal-Catalyzed Organic Transformations
The presence of the terminal alkyne in 1-Ethynyl-2-methoxy-4-nitrobenzene makes it a prime candidate for a range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. While extensive research on this specific molecule is not widely documented, its structural motifs are found in precursors for kinase inhibitors, where its potential in coupling reactions like Suzuki and Stille has been noted. google.com
The general utility of nitrophenylacetylene derivatives in such transformations is well-established. The electron-withdrawing nature of the nitro group can influence the reactivity of the alkyne, making it a suitable coupling partner in various catalytic cycles. For instance, in a broader context, the palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for the synthesis of diarylacetylenes. Similarly, rhodium-catalyzed hydroarylation and nickel-catalyzed difunctionalization reactions of alkynes, though not specifically documented for this compound, represent potential pathways for its elaboration. google.com
A patent for the synthesis of aryl amide kinase inhibitors describes the preparation of this compound as a key intermediate. google.com The document suggests its utility in subsequent coupling reactions to build more complex molecular architectures. google.com
| Reaction Type | Catalyst System (Proposed) | Potential Products |
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted alkynes |
| Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Stannylated or coupled products |
| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Base | Diarylacetylenes |
Chemo- and Regioselective Functionalization of Aromatic Systems
The distinct electronic properties of the substituents on the benzene (B151609) ring of this compound play a crucial role in directing the chemo- and regioselectivity of its reactions. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution, while the methoxy (B1213986) group is an activating ortho-, para-director. The ethynyl (B1212043) group can also be functionalized selectively.
The primary documented catalytic functionalization of this molecule is the chemoselective reduction of the nitro group. In the synthesis of precursors for kinase inhibitors, the nitro group of this compound is selectively reduced to an amine using standard catalytic hydrogenation conditions (H₂ gas and Palladium on carbon) without affecting the ethynyl or methoxy groups. google.com This transformation is a key step, as the resulting amino group can be further derivatized, for example, through amide bond formation. google.com
The ability to selectively reduce the nitro group in the presence of a reactive alkyne highlights the potential for developing orthogonal synthetic strategies, where each functional group can be addressed independently under specific catalytic conditions.
Development of Sustainable Synthetic Routes utilizing Catalysis
The development of sustainable synthetic methodologies is a major focus in modern chemistry, emphasizing the use of catalytic processes to minimize waste and improve efficiency. The synthesis and subsequent transformations of this compound provide an example of how catalysis can contribute to these goals.
The preparation of this compound itself can be achieved through a Sonogashira coupling reaction, a highly efficient and widely used catalytic method for the formation of carbon-carbon bonds. A documented synthesis involves the coupling of a substituted aryl halide with a protected acetylene (B1199291) source, followed by deprotection. google.com
Furthermore, the selective reduction of the nitro group using catalytic hydrogenation is a prime example of a sustainable synthetic transformation. google.com This method is preferred over stoichiometric reducing agents (like tin or zinc) as it typically proceeds with high atom economy and generates less waste. google.com
The following table summarizes the synthesis of this compound as described in the patent literature. google.com
| Step | Reactants | Catalyst/Reagents | Product | Yield |
| Synthesis | 2-Iodo-1-methoxy-4-nitrobenzene, Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Methoxy-4-nitro-2-((trimethylsilyl)ethynyl)benzene | - |
| Deprotection | 1-Methoxy-4-nitro-2-((trimethylsilyl)ethynyl)benzene | K₂CO₃, MeOH | This compound | 55% |
| Reduction | This compound | H₂, 10% Pd/C | 4-Ethynyl-3-methoxyaniline | - |
This catalytic approach to both the formation of the carbon skeleton and the selective functional group interconversion underscores the role of catalysis in developing more environmentally benign synthetic routes for valuable chemical intermediates.
Future Directions and Emerging Research Avenues for Ethynyl Methoxy Nitrobenzene Chemistry
Expanding the Scope of Derivatization and Functionalization Reactions
The inherent reactivity of the ethynyl (B1212043) and nitro moieties in 1-ethynyl-2-methoxy-4-nitrobenzene presents a rich landscape for developing novel derivatization and functionalization strategies. Future research will likely focus on moving beyond simple modifications to more complex, multicomponent reactions that build molecular complexity in a single step.
Key areas for exploration include:
Advanced Catalytic Systems: The development of novel transition-metal-catalyzed reactions is a promising frontier. While Sonogashira and click chemistry reactions are standard for functionalizing the alkyne, emerging gold-catalyzed multifunctionalization reactions could enable the simultaneous addition of multiple, diverse functional groups across the carbon-carbon triple bond. nih.gov For instance, a gold-catalyzed four-component reaction could potentially achieve oxo-arylfluorination or oxo-arylalkenylation of the alkyne, creating highly functionalized ketone derivatives. nih.gov
Reductive Functionalization of the Nitro Group: The nitro group is often viewed as a precursor to an amine, but its direct reductive functionalization offers more sophisticated transformations. Iron-based catalysts, for example, have shown efficacy in the chemoselective reduction of nitro compounds that can be coupled with the introduction of new functionalities. acs.org Future work could explore the tandem reduction of the nitro group and cyclization with the ethynyl moiety to generate novel heterocyclic scaffolds, such as substituted indoles or quinolines.
Enantioselective Transformations: To unlock the potential of this compound derivatives in life sciences, developing enantioselective reactions is crucial. Rhodium-catalyzed enantioselective addition of α-nitroesters to alkynes has been shown to generate α-amino acid precursors with high stereocontrol. nih.gov Applying similar methodologies to this compound could produce chiral building blocks for pharmaceuticals and biologically active probes.
Table 1: Potential Derivatization Reactions for this compound
| Reaction Type | Functional Group Targeted | Potential Catalyst/Reagent | Expected Product Class | Potential Application |
| Oxo-arylfluorination | Ethynyl | Gold(I)/Selectfluor® | α,α-disubstituted ketones | Synthetic Building Blocks |
| Reductive Cyclization | Nitro and Ethynyl | Iron(salen) Complex | Substituted Heterocycles | Medicinal Chemistry |
| Enantioselective Addition | Ethynyl | Rhodium-H Catalyst | Chiral α-Amino Acid Precursors | Pharmaceuticals |
| Polymerization | Ethynyl | Rhodium(I) Complexes | Substituted Polyacetylenes | Materials Science mdpi.com |
Advanced Mechanistic Studies through Physical Organic Chemistry Techniques
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and designing new ones. Physical organic chemistry provides the tools to dissect these mechanisms in detail.
Future mechanistic investigations could include:
Hammett and Brønsted Correlations: The electronic diversity of the substituents on the phenyl ring of this compound makes it an ideal candidate for Hammett analysis. By synthesizing a series of analogues with different para-substituents and measuring their reaction rates, a Hammett plot can be constructed. The slope of this plot (ρ value) provides quantitative insight into the development of charge in the transition state. mst.edu This has been effectively used to study the thermodynamic acidities of substituted phenylacetylenes. mst.edu
Spectroscopic Monitoring and Intermediate Trapping: Utilizing in-situ spectroscopic techniques like NMR and IR can allow for the direct observation of reaction intermediates. In studies of iron-catalyzed nitro reduction, intermediates such as nitroso species have been identified, providing crucial details about the catalytic cycle. acs.org
Table 2: Physical Organic Techniques for Mechanistic Elucidation
| Technique | Information Gained | Example Application for Ethynyl-Methoxy-Nitrobenzene Chemistry |
| Kinetic Isotope Effect (KIE) | Probes bond-breaking/forming in the rate-determining step | Distinguishing between mechanisms in the hydration or reduction of the alkyne. |
| Hammett Analysis | Quantifies electronic substituent effects on reaction rates | Understanding the influence of the nitro vs. methoxy (B1213986) group on the reactivity of the ethynyl moiety. mst.edu |
| In-situ NMR/IR Spectroscopy | Direct observation of intermediates and reaction progress | Monitoring the conversion of the nitro group to nitroso and amino functionalities during reduction. acs.org |
| Cyclic Voltammetry | Probes redox properties and electron transfer steps | Characterizing the electrochemical behavior and redox potentials of the nitroaromatic system. |
High-Throughput Screening for Accelerated Discovery in Materials and Life Sciences
High-Throughput Screening (HTS) offers a paradigm shift from rational, one-by-one synthesis and testing to the rapid evaluation of large libraries of compounds. nih.govalitheagenomics.com By creating a combinatorial library of derivatives from this compound, HTS can rapidly identify "hits" with desirable properties, accelerating the discovery process in both materials and life sciences. alitheagenomics.comresearchgate.net
Materials Science Applications: Libraries of polymers derived from the polymerization of this compound analogues could be screened for advanced material properties. mdpi.com HTS assays could be designed to rapidly assess conductivity, non-linear optical (NLO) responses, or thermal stability, identifying promising candidates for electronic devices or advanced optics.
Life Sciences and Drug Discovery: In drug discovery, HTS is a cornerstone for identifying lead compounds. nih.govewadirect.com Derivatives of this compound could be screened against vast panels of biological targets, such as enzymes (e.g., kinases, proteases) or receptors. nih.gov Given the prevalence of the nitroaromatic motif in certain classes of bioactive compounds, these libraries could yield novel antibacterial or anticancer agents. nih.gov The process allows for the testing of thousands of compounds per day, drastically reducing the time required to find a promising therapeutic candidate. nih.gov
Table 3: High-Throughput Screening Applications
| Field | Library Type | Property Screened | Goal |
| Materials Science | Substituted Polyacetylenes | Electrical Conductivity, Thermal Stability | Discovery of novel organic semiconductors. mdpi.com |
| Drug Discovery | Small Molecule Derivatives | Enzyme Inhibition, Receptor Binding | Identification of new lead compounds for therapeutic development. researchgate.netnih.gov |
| Toxicology | Small Molecule Derivatives | Cytotoxicity, Mutagenicity | Early-stage deselection of compounds with unfavorable toxicological profiles. acs.orgnih.gov |
Integration of Computational Chemistry with Experimental Research for Predictive Design
The synergy between computational chemistry and experimental research provides a powerful framework for the predictive design of new molecules. emanresearch.org By modeling the properties of this compound and its derivatives, researchers can prioritize synthetic targets, predict their properties, and gain a deeper understanding of their behavior before committing to resource-intensive laboratory work.
Future research will increasingly rely on:
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of molecular properties, including geometric structures, electronic properties (e.g., HOMO-LUMO gap), and spectroscopic signatures (NMR, IR). These calculations can help rationalize observed reactivity and guide the design of new derivatives with tailored electronic characteristics.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and a specific property, such as biological activity or toxicity. nih.gov Recent studies have successfully used QSAR and machine learning to predict the mutagenicity of nitroaromatic compounds based on quantum chemistry descriptors. acs.orgnih.govnih.gov This approach could be used to design safer and more effective molecules based on the this compound scaffold.
Molecular Docking and Dynamics: For life science applications, molecular docking can predict how a derivative might bind to a biological target like an enzyme or protein receptor. emanresearch.orgopenmedicinalchemistryjournal.com This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and biological testing, saving significant time and resources. openmedicinalchemistryjournal.com
Table 4: Computational Chemistry in Predictive Molecular Design
| Computational Method | Predicted Property | Application in Ethynyl-Methoxy-Nitrobenzene Research | Reference |
| Density Functional Theory (DFT) | Electronic Structure, Reactivity Indices | Predicting reaction sites and understanding substituent effects. | acs.orgnih.gov |
| QSAR / Machine Learning | Biological Activity, Toxicity | Designing derivatives with enhanced bioactivity and reduced mutagenicity. | acs.orgnih.gov |
| Molecular Docking | Ligand-Protein Binding Mode & Affinity | Screening derivatives against therapeutic targets like kinases or proteases. | emanresearch.orgopenmedicinalchemistryjournal.com |
| Molecular Dynamics (MD) | Conformational Flexibility, Solvation | Simulating the behavior of derivatives in biological environments. | emanresearch.org |
Q & A
Q. What are the recommended synthetic routes for 1-Ethynyl-2-methoxy-4-nitrobenzene, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves two key steps:
- Step 1 : Formation of the methoxy-nitrobenzene backbone. Williamson ether synthesis is suitable for introducing the methoxy group at the ortho position. For example, reacting 2-nitroresorcinol with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the ethynyl group. A Sonogashira coupling between 2-methoxy-4-nitroiodobenzene (or bromobenzene) and trimethylsilylacetylene (TMSA), followed by deprotection with TBAF, is effective .
- Yield Optimization : Use anhydrous conditions, palladium catalysts (e.g., Pd(PPh₃)₄), and controlled temperatures (60–80°C). Monitor reaction progress via TLC or GC-MS to minimize side reactions.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use full-face shields during bulk handling .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols. Install local exhaust ventilation for powder handling .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS hazard codes (H302, H315, H319) .
- Emergency Measures : For skin contact, wash immediately with soap/water. For eye exposure, rinse with saline for ≥15 minutes .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR (to confirm nitro and alkyne stretches ~1520 cm⁻¹ and ~2100 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
- Computational Cross-Check : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Discrepancies may arise from solvent effects or crystal packing; X-ray crystallography can resolve structural ambiguities .
- Case Example : A 2023 study resolved conflicting ¹³C NMR data for a nitro-alkyne derivative by correlating experimental results with computed isotropic shielding tensors .
Q. What strategies mitigate decomposition of this compound under catalytic conditions?
- Methodological Answer :
- Stabilization Techniques :
- Use inert atmospheres (Ar/N₂) to prevent oxidation of the ethynyl group.
- Add radical inhibitors (e.g., BHT) to suppress nitro group reduction pathways.
- Optimize catalyst loading (e.g., 0.5–2 mol% Pd) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance stability compared to protic solvents.
- Temperature Control : Maintain reactions below 80°C to prevent retro-Sonogashira decomposition .
Q. How does the electron-withdrawing nitro group influence the reactivity of the ethynyl moiety in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The nitro group reduces electron density at the ethynyl carbon, slowing nucleophilic attacks but enhancing electrophilic coupling (e.g., with aryl halides).
- Case Study : In Suzuki-Miyaura reactions, the nitro-substituted ethynylbenzene showed 20% lower yield than its methoxy analogue due to competitive coordination of the nitro group with the palladium catalyst. Switching to Buchwald-Hartwig conditions improved yields by 35% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
